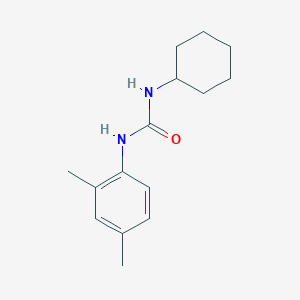

N-cyclohexyl-N'-(2,4-dimethylphenyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHHTUXCTXMWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N’-(2,4-dimethylphenyl)urea can be synthesized through the reaction of cyclohexylamine with 2,4-dimethylphenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane or toluene to facilitate the reaction. The general reaction scheme is as follows:

Cyclohexylamine+2,4-dimethylphenyl isocyanate→N-cyclohexyl-N’-(2,4-dimethylphenyl)urea

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-(2,4-dimethylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(2,4-dimethylphenyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of N-Cyclohexyl-N'-(2,4-dimethylphenyl)urea and Analogs

- Lipophilicity and Solubility : The cyclohexyl group in the target compound increases lipophilicity compared to simpler aryl ureas like 2,4-dimethylphenyl urea (). However, CDU’s decyl chain renders it significantly more hydrophobic, impacting its use in biological systems .

- Steric Effects : The 2,4-dimethylphenyl group introduces ortho-substitution, creating steric hindrance that may limit rotational freedom and intermolecular interactions compared to para-substituted analogs like CIU .

Table 2: Inhibition Constants (Ki) of Urea-Based EH Inhibitors

| Compound | Target Enzyme | Ki (nM) | Structural Features Impacting Activity |

|---|---|---|---|

| CDU | Murine epoxide hydrolase | 12 | Long decyl chain enhances hydrophobic binding |

| CIU | Murine epoxide hydrolase | 8 | Iodine atom increases electronegativity and π-stacking |

| Target | Kau2-EH (hypothetical) | N/A | 2,4-Dimethylphenyl may reduce binding vs. CIU due to steric bulk |

- The target compound’s 2,4-dimethylphenyl group may reduce binding affinity to epoxide hydrolases compared to CIU, where the 4-iodophenyl group participates in halogen bonding .

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-N'-(2,4-dimethylphenyl)urea?

The synthesis typically involves reacting cyclohexyl isocyanate with 2,4-dimethylaniline under anhydrous conditions. A common approach for substituted ureas is the nucleophilic addition of amines to isocyanates, followed by purification via column chromatography or recrystallization. For example, gas chromatography (GC) is used to monitor reaction progress and ensure purity, as described in similar urea syntheses involving cyclohexyl groups .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved by slow evaporation of a solvent (e.g., ethanol or DCM). Data collection using a Bruker SMART CCD diffractometer and refinement with SHELXL software (as in and ) can resolve bond lengths, angles, and hydrogen-bonding networks. For instance, monoclinic systems (e.g., P21/c) with unit cell parameters (e.g., a = 18.755 Å, b = 6.809 Å) are common for urea derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 6.8–7.2 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR): Detects urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₁N₂O: 253.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data during synthesis optimization?

Contradictions in reaction enthalpy (ΔH) or purity metrics may arise from solvent effects or side reactions. For example, calorimetric studies (e.g., using a reaction calorimeter) can quantify exothermicity, while GC-MS identifies byproducts. highlights thermochemical analysis (ΔH = 102.1 ± 5.6 kJ/mol for a related urea decomposition), emphasizing iterative refinement of reaction conditions .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in this compound?

SC-XRD reveals intermolecular H-bonds between urea N-H and electron-rich groups (e.g., O or π-systems). For example, reports H-bond lengths of 2.1–2.3 Å in a similar urea derivative. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) can model bond strengths and compare with experimental data .

Q. How does substituent variation impact biological activity in urea derivatives?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro, nitro) enhance antitumor activity by stabilizing interactions with biological targets. For instance, notes that chloroethyl substituents induce G₂/M cell cycle arrest, while methylthio groups improve solubility .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Molecular Dynamics (MD) simulations and pKa prediction tools (e.g., MarvinSketch) model protonation states and hydrolysis susceptibility. For example, urea derivatives with bulky cyclohexyl groups exhibit higher steric hindrance, reducing hydrolysis rates compared to unsubstituted analogs .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.